molecular formula C6H14N2O B109098 2-(Morpholin-3-yl)ethan-1-amine CAS No. 171351-20-5

2-(Morpholin-3-yl)ethan-1-amine

Cat. No. B109098
M. Wt: 130.19 g/mol
InChI Key: JBYQUIIFLIBKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Morpholin-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H14N2O1. It is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(Morpholin-3-yl)ethan-1-amine”. However, morpholine derivatives are often synthesized from vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as from oxiranes and aziridines2.



Molecular Structure Analysis

The molecular weight of “2-(Morpholin-3-yl)ethan-1-amine” is 130.19 g/mol1. Unfortunately, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

While I couldn’t find specific chemical reactions involving “2-(Morpholin-3-yl)ethan-1-amine”, morpholines are generally prepared from 1,2-amino alcohols and their derivatives2.



Physical And Chemical Properties Analysis

“2-(Morpholin-3-yl)ethan-1-amine” is a powder3. Its storage temperature is 4 degrees Celsius3. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.


Scientific Research Applications

Crystal Structure and Hirshfeld Analysis

2-(Morpholin-3-yl)ethan-1-amine and its derivatives have been studied for their structural characteristics through X-ray crystallography and Hirshfeld surface analysis. The gem-aminals based on morpholine moieties exhibit unique packing patterns driven by weak interactions, which are crucial for understanding molecular assembly and designing materials with desired properties (Al-Majid et al., 2020).

Synthesis and Characterization of Schiff-base Complexes

Research on morpholine-based Schiff-base complexes has revealed their potential anticancer activities. The synthesis and characterization of these complexes, including their interactions with various metal ions, have been explored to understand their mechanism of action against cancer cell lines, highlighting the role of the morpholine moiety in modulating biological activity (Rezaeivala et al., 2020).

Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis involving morpholine derivatives has been demonstrated, offering an environmentally friendly and time-saving approach to creating novel compounds. This method highlights the versatility of 2-(Morpholin-3-yl)ethan-1-amine in facilitating quick and efficient chemical reactions (Aljohani et al., 2019).

Protective Groups in Synthesis

Utilizing sulfinamides as protective groups, 1,2-amino alcohols have been successfully converted into morpholines, demonstrating a method for synthesizing antidepressant drugs. This showcases the chemical utility of morpholine derivatives in pharmaceutical synthesis (Fritz et al., 2011).

Corrosion Inhibition

Tertiary amines synthesized from 2-(Morpholin-3-yl)ethan-1-amine have shown significant inhibition on carbon steel corrosion, revealing the potential of these compounds in protecting against metal degradation. This application underscores the industrial relevance of morpholine derivatives (Gao et al., 2007).

Synthesis of Silatranes

The synthesis of novel silatranes with morpholine functionalities has been explored, leading to compounds with potential applications in material science and organometallic chemistry. This research highlights the versatility of morpholine derivatives in creating complex molecular architectures (Puri et al., 2011).

QSAR Analysis of Antioxidants

A quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives has identified key molecular descriptors influencing antioxidant activity. This study provides insights into the design of new antioxidants based on morpholine scaffolding (Drapak et al., 2019).

Synthesis via Copper-promoted Oxyamination

Research on the copper(II) 2-ethylhexanoate-promoted synthesis of morpholines through oxyamination demonstrates a novel approach to constructing these important heterocycles. This method offers a valuable tool for medicinal chemistry, given the prevalence of morpholine rings in pharmaceuticals (Sequeira & Chemler, 2012).

Safety And Hazards

The safety information for “2-(Morpholin-3-yl)ethan-1-amine” is not available. However, it’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

As “2-(Morpholin-3-yl)ethan-1-amine” is intended for research use only1, it could be used in future studies to understand its properties and potential applications better.


Please note that this information is based on the available resources and might not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-morpholin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYQUIIFLIBKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560097
Record name 2-(Morpholin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-3-yl)ethan-1-amine

CAS RN

171351-20-5
Record name 2-(Morpholin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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